3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid

GPR6 Parkinson's disease inverse agonism

3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid (CAS 1316221-54-1, molecular formula C₁₃H₁₈N₂O₂, MW 234.29 g/mol) is a pyridine-pyrrolidine hybrid molecule bearing a propanoic acid side chain. It is occasionally referred to by the acronym MPPA in vendor listings.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 1316221-54-1
Cat. No. B1399439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid
CAS1316221-54-1
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CC=CC(=N2)CCC(=O)O
InChIInChI=1S/C13H18N2O2/c1-15-9-3-6-12(15)11-5-2-4-10(14-11)7-8-13(16)17/h2,4-5,12H,3,6-9H2,1H3,(H,16,17)
InChIKeyKVSZKDGWGLUHGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid (CAS 1316221-54-1): Chemical Identity, Physicochemical Profile, and Research Sourcing Context


3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid (CAS 1316221-54-1, molecular formula C₁₃H₁₈N₂O₂, MW 234.29 g/mol) is a pyridine-pyrrolidine hybrid molecule bearing a propanoic acid side chain. It is occasionally referred to by the acronym MPPA in vendor listings . The compound is listed in PubChem (CID 66510005) and appears in the ChEMBL database (CHEMBL5080739) with a single reported bioactivity annotation [1]. It is commercially available from specialty chemical suppliers at purities of ≥95% (AKSci) to ≥97% (ChemeMenu), marketed exclusively for research and development use . Its computed physicochemical profile (predicted pKa ~4.02, LogP ~-1.36, TPSA ~53.4 Ų) suggests substantial aqueous solubility and limited passive membrane permeability, distinguishing it sharply from nicotine-class alkaloids [2].

Why 3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid Cannot Be Substituted with Nicotine, Cotinine, or 6-Methylnicotine in Research Protocols


3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid is structurally and physicochemically distinct from nicotine, cotinine, and 6-methylnicotine—the compounds most likely to be considered as generic replacements by procurement specialists. The propanoic acid moiety confers an acidic pKa (predicted ~4.02) rather than the basic pyrrolidine nitrogen (pKa ~8.0) characteristic of nicotine [1][2]. This results in an anionic physiological charge state and a LogP of approximately -1.36, compared to LogP values of +1.2 to +2.1 for nicotine and 6-methylnicotine [1]. The polar surface area (TPSA) of the target compound (~53.4 Ų) is more than threefold that of nicotine (~16.1 Ų) [1][3]. These fundamental differences dictate that the compound will exhibit divergent solubility, ionization, protein binding, membrane permeability, and blood-brain barrier penetration profiles relative to nicotine congeners. In studies where the carboxylic acid functionality is essential—such as metabolic pathway tracing, hapten conjugation, or GPR6 inverse agonist screening—substituting a basic nicotine analog will yield qualitatively different experimental outcomes [4][5].

Quantitative Differentiation Evidence for 3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid Relative to Closest Analogs and Alternatives


GPR6 Inverse Agonist Activity Compared to Clinical-Stage GPR6 Inverse Agonists (CVN424 and CVN527)

3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid (CHEMBL5080739) exhibits measurable but weak inverse agonist activity at human GPR6 with an EC₅₀ of 21,000 nM (pEC₅₀ = 4.68) in a cAMP modulation TR-FRET assay conducted in CHO-K1 cells [1]. In contrast, the clinical candidate CVN424 (solangepras) demonstrates an EC₅₀ of 9.4–38 nM, and CVN527 shows EC₅₀ values of 34–39.5 nM in comparable functional GPR6 cAMP assays . This represents an approximately 550- to 2,200-fold difference in potency, defining the target compound as a low-potency tool or negative control suitable for establishing assay windows and SAR baseline, rather than a candidate for in vivo pharmacological intervention [2].

GPR6 Parkinson's disease inverse agonism

Ionization State at Physiological pH: Carboxylic Acid (pKa ~4.0) vs. Nicotine Pyrrolidine Base (pKa ~8.0)

The predicted acid dissociation constant (pKa) of the propanoic acid group in 3-(6-(1-methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid is approximately 4.02, as computed by JChem [1]. At physiological pH 7.4, this moiety is >99.9% deprotonated, conferring a net anionic charge. In contrast, nicotine possesses a basic pyrrolidine nitrogen with a measured pKa of 8.07 [2], making it >80% protonated (cationic) at pH 7.4. Cotinine, with a predicted pKa of ~4.72, exists in a partially ionized state at physiological pH . This fundamental charge state difference directly impacts logD, plasma protein binding, volume of distribution, and blood-brain barrier penetration, rendering the target compound pharmacokinetically non-interchangeable with nicotine or cotinine in any biological system.

physicochemical profiling ionization drug-likeness

Hydrophilicity and Membrane Permeability Potential: LogP and TPSA Comparison with Nicotine and Cotinine

3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid exhibits a computed LogP of approximately -1.36 and a topological polar surface area (TPSA) of 53.4 Ų [1]. This places it firmly in the hydrophilic, low-permeability quadrant of drug-like chemical space. Nicotine has a reported LogP of 1.17–1.85 and TPSA of 16.1 Ų [2][3], while cotinine has a LogP of 1.31–1.38 and TPSA of 33.2 Ų [4]. The target compound is thus 2.5–3.2 LogP units more hydrophilic than nicotine/cotinine and has >3-fold higher TPSA than nicotine. Generally, compounds with LogP < 0 and TPSA > 50 Ų exhibit poor passive BBB penetration, whereas nicotine (LogP > 1, TPSA < 20 Ų) crosses the BBB rapidly. For CNS-targeted research programs, these computational predictions must be experimentally verified, and the compound cannot be assumed to have CNS exposure comparable to nicotine-class compounds.

lipophilicity blood-brain barrier ADME

Hydrogen Bond Donor/Acceptor Profile and Its Impact on Solubility and Formulation versus Nicotine Analogs

The target compound possesses one hydrogen bond donor (carboxylic acid –OH) and four hydrogen bond acceptors (two oxygens of the carboxylate, pyridine nitrogen, and pyrrolidine nitrogen) [1]. Nicotine has zero H-bond donors and two acceptors [2]; cotinine has zero donors and three acceptors [3]. The presence of the carboxylic acid donor-acceptor pair in the target compound enables stronger intermolecular hydrogen bonding with water, consistent with its substantially higher predicted aqueous solubility. While quantitative aqueous solubility data for the target compound are not publicly available, the computed LogS for nicotine is approximately -1.89 (freely soluble) [4], and the target compound is expected to be even more soluble based on its lower LogP and higher H-bond capacity. This difference is particularly relevant for in vitro assay preparation: the target compound may be directly soluble in aqueous buffer, whereas nicotine and cotinine often require organic co-solvents or sonication.

solubility hydrogen bonding formulation

Commercial Purity Specification and Lot-to-Lot Consistency for Research-Grade Procurement

Commercially available 3-(6-(1-methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid is supplied at ≥95% purity (AKSci) or ≥97% purity (ChemeMenu) , with full quality assurance documentation including certificates of analysis (CoA) and safety data sheets (SDS). By comparison, (±)-6-methylnicotine is typically supplied at ≥98% , while (-)-cotinine is available at ≥98% purity . While the target compound's purity specifications are comparable to these analogs, it is critical to note that its impurity profile—particularly the absence of nicotine-related nitrosamine contaminants—has not been publicly characterized, unlike extensively studied tobacco alkaloids. Researchers requiring defined impurity limits for regulatory or toxicological studies should request batch-specific CoA documentation and consider custom analytical characterization (HPLC, LC-MS) prior to use.

purity quality control research procurement

Rotatable Bond Count and Conformational Flexibility vs. Rigid Nicotine Scaffold

The target compound contains four rotatable bonds (the propanoic acid side chain plus the bond connecting the pyrrolidine to the pyridine ring), compared to one rotatable bond in nicotine (the pyrrolidine-pyridine connection) [1][2]. This higher conformational自由度 may influence target binding entropy and selectivity profiles. While no head-to-head binding entropy data exist for this compound, the increased flexibility is a structural feature that differentiates it from the more conformationally constrained nicotine scaffold. In computational docking or molecular dynamics studies, the target compound will sample a larger conformational space, potentially leading to distinct binding poses that cannot be replicated by rigid nicotine analogs.

conformational analysis molecular flexibility entropy

Validated Research and Industrial Application Scenarios for 3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid (CAS 1316221-54-1) Based on Quantitative Differentiation Evidence


Low-Potency Reference Standard for GPR6 Inverse Agonist Screening Assays

With a documented GPR6 inverse agonist EC₅₀ of 21,000 nM—550- to 2,200-fold weaker than clinical candidates CVN424 and CVN527 [1]—this compound is ideally suited as a low-potency reference standard for establishing assay dynamic range, validating Z' factors, and benchmarking the lower detection limit of GPR6 functional assays. Its weak activity ensures that it does not saturate the assay signal, making it a more informative negative control than完全 inactive vehicle controls.

Negative Control Compound for Nicotinic Acetylcholine Receptor (nAChR) Selectivity Profiling

The compound's anionic charge state at physiological pH (pKa ~4.02) and high hydrophilicity (LogP ~-1.36) contrast sharply with the cationic, lipophilic profile required for nAChR binding [2][3]. This makes it a valuable negative control in nAChR selectivity panels to confirm that observed activity of nicotine analogs is charge- and lipophilicity-dependent rather than arising from nonspecific membrane interactions.

Carboxylic Acid-Functionalized Building Block for Hapten Conjugation and Immunoassay Development

The free propanoic acid group provides a natural handle for amide bond formation with carrier proteins (e.g., BSA, KLH) via standard EDC/NHS chemistry [4]. This enables the generation of hapten conjugates for antibody production and immunoassay development targeting nicotine-related epitopes. Unlike nicotine, which requires oxidative modification to introduce a carboxylate handle, this compound is directly conjugatable without structural modification, preserving the pyridine-pyrrolidine core for antibody recognition.

Physicochemical Benchmarking Standard for Predicting CNS vs. Peripheral Drug Distribution

The pronounced divergence in LogP (-1.36 vs. +1.2 to +1.8), TPSA (53.4 vs. 16.1 Ų), and ionization state (anionic vs. cationic) between this compound and nicotine makes it a useful benchmarking standard for validating in silico CNS permeability models [5][6]. Compounds predicted to have poor BBB penetration based on these parameters can be experimentally tested in parallel with this compound to calibrate PAMPA-BBB or Caco-2 permeability assay predictions.

Quote Request

Request a Quote for 3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.